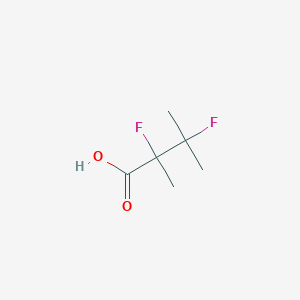

2,3-Difluoro-2,3-dimethylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

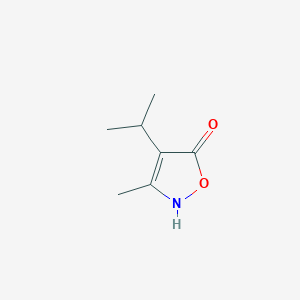

“2,3-Difluoro-2,3-dimethylbutanoic acid” is a chemical compound with the molecular formula C6H10F2O2 . It is a colorless to yellow liquid or semi-solid or solid or lump . The IUPAC name for this compound is 3,3-difluoro-2,2-dimethylbutanoic acid .

Molecular Structure Analysis

The molecular weight of “this compound” is 152.14 . The InChI code for this compound is 1S/C6H10F2O2/c1-5(2,4(9)10)6(3,7)8/h1-3H3,(H,9,10) .Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow liquid or semi-solid or solid or lump . The molecular weight of this compound is 152.14 . The InChI code for this compound is 1S/C6H10F2O2/c1-5(2,4(9)10)6(3,7)8/h1-3H3,(H,9,10) .Applications De Recherche Scientifique

Fluorinated Compounds in Chemical Synthesis

Fluorinated compounds like 2,3-difluoro-2,3-dimethylbutanoic acid play a crucial role in the synthesis of various organic molecules. They are used to introduce fluorine atoms or fluorinated groups into target molecules, significantly affecting the molecules' physical, chemical, and biological properties. For example, selective difluoromethylation and monofluoromethylation reactions demonstrate the importance of fluorine introduction in modifying bioactive compounds, suggesting that this compound could be utilized in similar synthetic applications to influence molecular properties in a targeted manner (Hu, Zhang, & Wang, 2009).

Environmental Fate and Degradation

Research on the aerobic biotransformation of fluorotelomer alcohols in wastewater treatment processes highlights the environmental persistence and transformation pathways of fluorinated compounds. This area of study is relevant for understanding the environmental behavior of this compound, including its biodegradability and potential accumulation in the environment. The study provides insight into how fluorinated acids might undergo biodegradation and transformation, leading to various fluorinated metabolites (Wang et al., 2005).

Photocatalytic Decomposition

The photocatalytic decomposition of perfluorocarboxylic acids using TiO2 under acidic conditions shows the potential for removing persistent fluorinated pollutants from water. This research suggests a possible environmental remediation application for compounds like this compound, indicating that advanced oxidation processes could be effective in breaking down fluorinated acids into less harmful products (Panchangam, Lin, Shaik, & Lin, 2009).

Application in Material Science

Fluorinated compounds are extensively used in material science for their unique properties, such as hydrophobicity and stability. The synthesis and surface activity of fluorinated surfactants demonstrate the role of fluorinated groups in lowering surface tension and improving the performance of surfactants, indicating that this compound could find applications in the development of new materials or as a surface-modifying agent to confer desired properties on various substrates (Han, Zhang, Li, & Li, 2009).

Safety and Hazards

Orientations Futures

Difluoromethylation processes have been studied extensively and have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . This suggests that “2,3-Difluoro-2,3-dimethylbutanoic acid” and similar compounds may have potential applications in the pharmaceutical industry.

Propriétés

IUPAC Name |

2,3-difluoro-2,3-dimethylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-5(2,7)6(3,8)4(9)10/h1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZYGWWMPWUQND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2532075.png)

![N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2532080.png)

![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532081.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2532084.png)

![4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2532093.png)

![(2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2532096.png)

![tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate](/img/structure/B2532097.png)